2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide
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Overview
Description
2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3311~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound with a unique structure that combines a hydrazide group with a triazatricyclodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE typically involves the reaction of 2-hydroxybenzohydrazide with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane to yield the final product. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The triazatricyclodecane moiety may interact with cellular membranes, affecting their stability and function. These interactions can lead to various biological effects, such as enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-7-amine: This compound shares the triazatricyclodecane moiety but lacks the hydrazide group.
N-Hydroxy-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanimine: Similar in structure but with different functional groups.
Uniqueness
2-HYDROXY-N’-[(Z)-(4-METHYLPHENYL)(1,3,5-TRIAZATRICYCLO[3.3.1.1~3,7~]DEC-7-YL)METHYLENE]BENZOHYDRAZIDE is unique due to the combination of the hydrazide group and the triazatricyclodecane moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C22H25N5O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(Z)-[(4-methylphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C22H25N5O2/c1-16-6-8-17(9-7-16)20(23-24-21(29)18-4-2-3-5-19(18)28)22-10-25-13-26(11-22)15-27(12-22)14-25/h2-9,28H,10-15H2,1H3,(H,24,29)/b23-20- |
InChI Key |
LRQYPIUQJKRZOT-ATJXCDBQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=CC=C2O)/C34CN5CN(C3)CN(C4)C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2O)C34CN5CN(C3)CN(C4)C5 |
Origin of Product |
United States |
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